2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane
Description
2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane is an epoxy compound featuring a tert-butyl-substituted cyclohexyl group linked via an ether bridge to an oxirane (epoxide) ring. The tert-butyl group imparts significant steric bulk, influencing both physical properties (e.g., viscosity, melting point) and chemical reactivity. This compound is structurally related to epoxy monomers used in polymers, coatings, and adhesives, where low melt viscosity and high thermal stability are critical .
Properties
CAS No. |
114136-95-7 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-[(4-tert-butylcyclohexyl)oxymethyl]oxirane |
InChI |
InChI=1S/C13H24O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
URQWJYFTERRJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Condensation and Alkylation Route
A patented method for preparing related 4-tert-butylphenoxy cyclohexanol intermediates (structurally related to the ether moiety in the target compound) provides insight into the preparation of the 4-tert-butylcyclohexyl ether intermediate. The process involves:
Step 1: Condensation Reaction
Phenol reacts with epoxy cyclohexane in the presence of a strong base catalyst (e.g., sodium hydroxide, potassium hydroxide, sodium methylate) at 100–102 °C for 4–5 hours to yield 2-(phenoxy)cyclohexanol.
Step 2: Friedel-Crafts Alkylation
The intermediate is then alkylated on the aromatic ring with tertiary butyl chloride under Lewis acid catalysis (e.g., aluminum chloride, iron trichloride, zinc chloride, or sulfuric acid) at 15–25 °C to introduce the tert-butyl group selectively at the para position, minimizing ortho- and meta-substituted isomers due to steric hindrance.
-
After each step, the product mixture is washed and extracted to isolate the desired intermediate with high purity.
This method ensures minimal isomer formation and high content of the desired intermediate, which is crucial for subsequent epoxidation steps.
Epoxidation and Oxirane Formation
The formation of the oxirane (epoxide) ring in 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane can be achieved by:
Epoxidation of Allylic Alcohols or Halohydrins
Epoxidation methods using peracids or dimethyldioxirane are common for forming oxiranes from alkenes or halohydrins. The steric bulk of the tert-butylcyclohexyl group influences the stereoselectivity of epoxidation, often favoring axial or equatorial attack depending on the substrate conformation.
-
A known industrially scalable method for preparing substituted oxiranes involves the reaction of trimethylsulphonium bromide (prepared from dimethyl sulfide and methyl bromide) with carbonyl compounds in the presence of strong bases such as potassium hydroxide or sodium hydride. This method provides high yields and purity of oxiranes under mild conditions (0–60 °C) and is applicable to structurally related epoxides.
Specific Synthesis Example for 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane
Although direct detailed procedures for this exact compound are scarce, the following generalized approach is supported by available data:
This approach leverages steric and electronic effects of the tert-butyl substituent to control regio- and stereoselectivity.
Data Tables and Research Findings
Catalyst and Reaction Conditions for Condensation and Alkylation
Epoxidation Selectivity Influenced by 4-tert-Butylcyclohexyl Group
Analytical and Purification Notes
Purification after condensation and alkylation typically involves washing with water and toluene extraction, adjusting pH to 7–8, and precipitation to isolate the intermediate.
Epoxide purity is usually confirmed by gas chromatography and NMR spectroscopy, with stereochemical assignments supported by X-ray crystallography in related systems.
Reaction monitoring by GC or HPLC is essential to optimize conversion and minimize side products.
Summary of Preparation Methods
| Preparation Stage | Key Reagents | Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1. Condensation of phenol with epoxy cyclohexane | Phenol, epoxy cyclohexane | NaOH, KOH, NaOMe | 100–102 °C, 4–5 h | 2-(phenoxy)cyclohexanol intermediate |
| 2. Friedel-Crafts alkylation | 2-(phenoxy)cyclohexanol, tertiary butyl chloride | AlCl3, FeCl3, ZnCl2 | 15–25 °C, 0.5–1.5 h | 2-(4-tert-butylphenoxy)cyclohexanol |
| 3. Conversion to halide or tosylate | Oxalyl chloride or tosyl chloride | - | Mild conditions | Ready for epoxide formation |
| 4. Epoxidation | Peracids or dimethyldioxirane | - | Ambient to mild heating | Formation of 2-{[(4-tert-butylcyclohexyl)oxy]methyl}oxirane |
Chemical Reactions Analysis
Types of Reactions
2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of ethers or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction reactions.
Scientific Research Applications
2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The tert-butylcyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Structural and Physical Properties
The tert-butylcyclohexyl substituent distinguishes this compound from other epoxides. Key comparisons include:
Key Observations :
- Viscosity : Bulky substituents like tert-butylcyclohexyl lower melt viscosity, enhancing processability in epoxy resins .
- Electronic Effects : Electron-withdrawing groups (e.g., chloromethyl) increase epoxide reactivity, whereas electron-donating groups (e.g., methoxy) may stabilize the oxirane ring .
Reactivity and Functional Performance
- CO₂ Fixation : Epoxides with electron-withdrawing groups (e.g., 2-(chloromethyl)oxirane) exhibit near-complete conversion to cyclic carbonates under catalytic conditions. In contrast, bulky substituents (e.g., tert-butylcyclohexyl) may slow reaction kinetics due to hindered nucleophilic attack .
- Polymerization : The tert-butylcyclohexyl group’s bulkiness may reduce crosslinking density in epoxy resins compared to linear alkyl or aromatic epoxides (e.g., 2-[(4-ethylphenyl)methyl]oxirane ), but it improves flexibility and reduces brittleness .
Biological Activity
2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane, commonly referred to as a type of epoxy compound, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features an oxirane ring, which is characteristic of epoxides, and a tert-butylcyclohexyl group that may influence its lipophilicity and interaction with biological membranes. The structural formula can be represented as follows:
Research indicates that epoxides like 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane can interact with various biological molecules, including proteins and nucleic acids. The primary mechanisms include:
- Alkylation of Nucleophiles : The electrophilic nature of the oxirane ring allows it to react with nucleophiles in biomolecules, potentially leading to modifications in protein function or DNA structure.
- Inhibition of Enzymatic Activity : Some studies suggest that such compounds can inhibit specific enzymes by binding to their active sites, altering metabolic pathways.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of similar oxiranes. For instance, compounds derived from epoxides have shown effectiveness against a range of bacteria and fungi. The antimicrobial mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic processes.
Cytotoxicity
Cytotoxic effects have been documented in various cell lines exposed to epoxy compounds. The degree of cytotoxicity can vary based on concentration and exposure time. For example, studies indicate that at higher concentrations, 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane may induce apoptosis in cancer cell lines through oxidative stress pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To assess the efficacy of 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane against common pathogens.
- Methodology : Disk diffusion method was employed against bacterial strains such as E. coli and S. aureus.
- Findings : The compound exhibited significant inhibitory zones, suggesting potent antimicrobial activity.
-
Cytotoxicity Assessment :
- Objective : Evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was performed to determine cell viability post-exposure.
- Results : IC50 values indicated substantial cytotoxicity at concentrations above 50 µM.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are recommended for lab-scale preparation of 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-tert-butylcyclohexanol and epichlorohydrin under basic conditions (e.g., NaOH), followed by dehydrohalogenation to form the oxirane ring. Key steps include:
- Reagent ratios: A 1:1.2 molar ratio of 4-tert-butylcyclohexanol to epichlorohydrin ensures excess epichlorohydrin for complete substitution .
- Temperature control: Maintain 40–60°C during substitution to balance reactivity and minimize side reactions.
- Cyclization: Add NaOH dropwise at 0–5°C to promote epoxide formation while suppressing hydrolysis .
Validation: Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:4) and confirm product purity using H NMR (characteristic epoxy protons at δ 3.1–3.4 ppm) .
Advanced: How can computational methods optimize reaction conditions for synthesizing enantiomerically pure 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and enantioselectivity for chiral catalysts. For example:
- Catalyst screening: Simulate interactions between chiral Lewis acids (e.g., Jacobsen’s catalyst) and the epoxide intermediate to identify stereochemical control pathways .
- Solvent effects: Use COSMO-RS models to predict solvent polarity impacts on reaction kinetics and selectivity .
Experimental validation: Pair computational predictions with asymmetric synthesis trials, analyzing enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .
Basic: What analytical techniques are critical for characterizing 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane?
Methodological Answer:
- NMR spectroscopy:
- Mass spectrometry (EI-MS): Look for molecular ion [M] at m/z 268 (CHO) and fragments at m/z 121 (tert-butylcyclohexyl fragment) .
- IR spectroscopy: Epoxide ring C-O stretch at 840–880 cm .
Advanced: How do steric effects from the 4-tert-butylcyclohexyl group influence the compound’s reactivity in ring-opening reactions?
Methodological Answer:
The bulky tert-butyl group induces steric hindrance, directing nucleophilic attack to the less hindered epoxy carbon. For example:
- Kinetic studies: Compare reaction rates with linear vs. branched nucleophiles (e.g., NH vs. tert-butylamine) using stopped-flow spectroscopy.
- DFT modeling: Calculate activation barriers for nucleophilic attack at both epoxy carbons; the tert-butyl group raises the barrier at the adjacent carbon by ~5 kcal/mol .
Applications: Exploit this selectivity in synthesizing chiral intermediates for pharmaceuticals or polymers .
Basic: What precautions are necessary for handling and storing 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane?
Methodological Answer:
- Storage: Keep in amber glass under inert gas (N/Ar) at 2–8°C to prevent moisture-induced hydrolysis .
- Handling: Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation (H319/H335 hazards) .
- Incompatibilities: Avoid strong acids/bases, which catalyze epoxide ring-opening. Test stability in solvents (e.g., DMF vs. THF) via accelerated aging studies (40°C/75% RH for 7 days) .
Advanced: How can factorial design improve yield in multi-step syntheses involving this compound?
Methodological Answer:
A 2 factorial design evaluates factors like temperature, catalyst loading, and solvent polarity. For example:
- Variables: Temperature (40°C vs. 60°C), catalyst (none vs. 5 mol% Ti(OiPr)), solvent (toluene vs. DCM).
- Response surface modeling: Optimize for maximum yield (≥85%) and minimal byproducts (≤5%). Use ANOVA to identify significant interactions (e.g., temperature × solvent) .
Case study: A 2 design reduced reaction time by 30% while maintaining yield in a glycidyl ether synthesis .
Basic: How are cis/trans isomers of the 4-tert-butylcyclohexyl moiety resolved and analyzed?
Methodological Answer:
- Chromatography: Use normal-phase HPLC (SiO column, hexane/ethyl acetate 95:5) to separate isomers. Retention times differ by ~2 minutes due to steric interactions .
- Dynamic NMR: Analyze isomerization barriers by variable-temperature H NMR (ΔG ≈ 10–12 kcal/mol at 25°C) .
- Crystallography: Single-crystal X-ray diffraction confirms chair conformation preferences (trans isomer dominates in solid state) .
Advanced: What role does this compound play in polymer chemistry, and how is its reactivity tuned for crosslinking applications?
Methodological Answer:
As a diepoxide, it crosslinks polyamines or anhydrides to form thermosetting resins. Key modifications include:
- Co-monomer selection: Blend with bisphenol-A epoxies to adjust glass transition temperature (T) via DSC (T range: 80–120°C).
- Curing kinetics: Monitor using rheometry (gel time: 20–40 min at 120°C with 1 wt% imidazole catalyst) .
Advanced tuning: Introduce silane groups via post-functionalization to enhance adhesion to silica substrates .
Basic: What spectroscopic discrepancies might arise due to solvent effects, and how are they mitigated?
Methodological Answer:
- NMR shifts: Polar solvents (DMSO) deshield epoxy protons (δ +0.2 ppm shift vs. CDCl). Standardize solvent for reproducibility .
- IR band broadening: Hydrogen-bonding solvents (MeOH) obscure epoxy C-O stretches. Use non-polar solvents (CCl) for clarity .
Advanced: How are mechanistic pathways elucidated for acid-catalyzed ring-opening reactions of this epoxide?
Methodological Answer:
- Isotopic labeling: Use O-labeled HO to track nucleophilic attack via mass spectrometry (m/z +2 shift in diol product) .
- Kinetic isotope effects (KIE): Compare k/k (~1.0 for SN2, ~2–3 for SN1) to distinguish mechanisms .
- In situ IR: Monitor epoxy ring vibration (840 cm) decay under acidic conditions to derive rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
